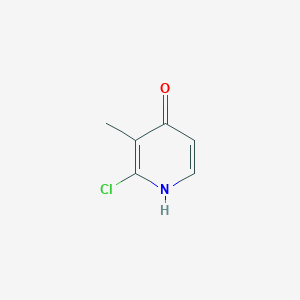
2-Chloro-3-methylpyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylpyridin-4-OL is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylpyridin-4-OL can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound typically involves scalable processes with high yields. For example, the condensation of specific precursors with ammonium acetate and acetic acid as catalysts, followed by chlorination and hydrolysis, has been reported to be an efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Substitution: Pentafluoropyridine or pentachloropyridine in the presence of bases like potassium carbonate in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with pentafluoropyridine can yield tetrafluoropyridinyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methylpyridin-4-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methylpyridin-4-OL involves its interaction with specific molecular targets and pathways. For example, it can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Chloro-3-methylpyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H6ClNO |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
2-chloro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) |
InChI-Schlüssel |
RBIPHMILNCKWBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=CC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


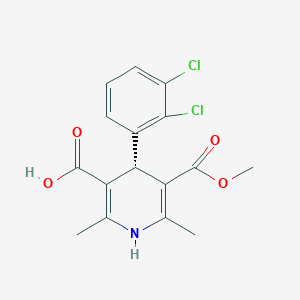
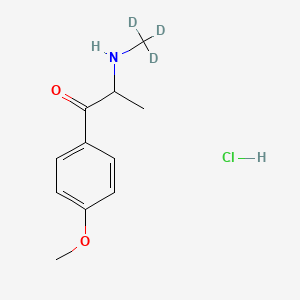
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)

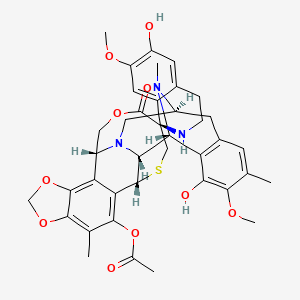
![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)

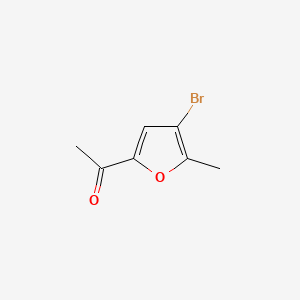

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)

